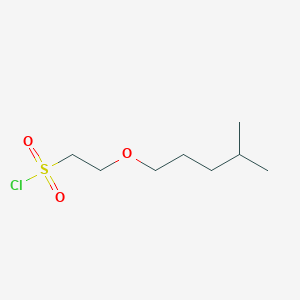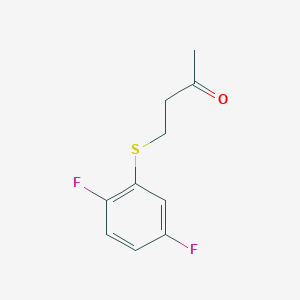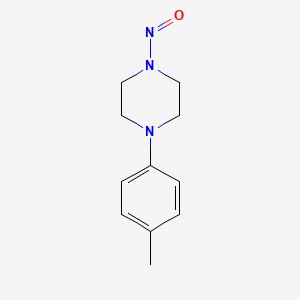
1-(4-Methylphenyl)-4-nitrosopiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-4-nitrosopiperazine is an organic compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 4-methylphenyl group and a nitroso group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-4-nitrosopiperazine typically involves the nitration of 1-(4-Methylphenyl)piperazine. The process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually conducted at low temperatures to control the formation of the nitroso group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions: 1-(4-Methylphenyl)-4-nitrosopiperazine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
科学研究应用
1-(4-Methylphenyl)-4-nitrosopiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Methylphenyl)-4-nitrosopiperazine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, potentially resulting in therapeutic effects.
相似化合物的比较
1-(4-Methylphenyl)piperazine: Lacks the nitroso group but shares the piperazine and 4-methylphenyl moieties.
4-Methylpropiophenone: Contains a similar aromatic ring structure but differs in functional groups.
Uniqueness: 1-(4-Methylphenyl)-4-nitrosopiperazine is unique due to the presence of both the nitroso group and the piperazine ring, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
属性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-4-nitrosopiperazine |
InChI |
InChI=1S/C11H15N3O/c1-10-2-4-11(5-3-10)13-6-8-14(12-15)9-7-13/h2-5H,6-9H2,1H3 |
InChI 键 |
YWSVMROJCAASLD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



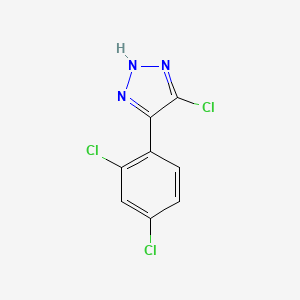

![3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13486446.png)
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B13486447.png)
![6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13486450.png)
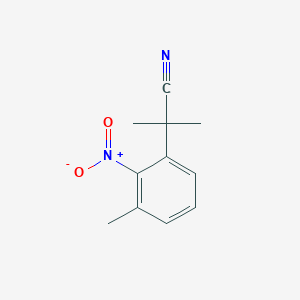
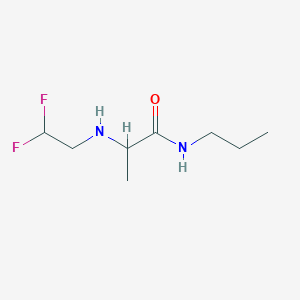
![2-(2,6-Dioxo-3-piperidyl)-5-[[2-hydroxy-3-(methylamino)propyl]-methyl-amino]isoindoline-1,3-dione](/img/structure/B13486472.png)
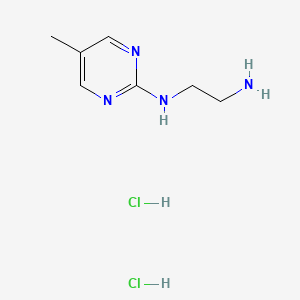
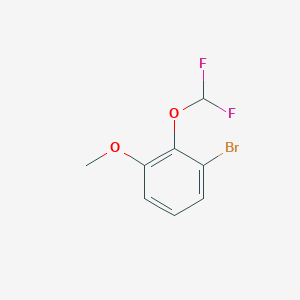
![(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13486491.png)
